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molecular formula C11H14O3 B8456011 1-(4-Hydroxy-2,5-dimethylphenyl)-2-methoxyethanone

1-(4-Hydroxy-2,5-dimethylphenyl)-2-methoxyethanone

Cat. No. B8456011
M. Wt: 194.23 g/mol
InChI Key: QOFVOAWECBOILX-UHFFFAOYSA-N
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Patent
US08772290B2

Procedure details

In 30 mL of methanol, 0.4 g (2.0 mmol) 2-chloro-1-(4-hydroxy-2,5-dimethylphenyl)ethanone was reacted with 0.40 g (7.55 mmol) sodium methoxide at room temperature for 5 hours with stirring, and the solvent was removed at a reduced pressure. To the residue was added 20 mL of water, followed by adjusting the pH to 7 with conc. HCl. The aqueous layer was extracted twice with 3 mL of dichloromethane and the organic layer was dried over anhydrous magnesium sulfate and concentrated at a reduced pressure to afford a yellowish solid compound 1-(4-hydroxy-2,5-dimethylphenyl)-2-methoxyethanone (0.30 g, yield: 78%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([OH:12])=[CH:7][C:6]=1[CH3:13])=[O:4].[CH3:14][O-:15].[Na+]>CO>[OH:12][C:8]1[C:9]([CH3:11])=[CH:10][C:5]([C:3](=[O:4])[CH2:2][O:15][CH3:14])=[C:6]([CH3:13])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClCC(=O)C1=C(C=C(C(=C1)C)O)C
Name
sodium methoxide
Quantity
0.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed at a reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 20 mL of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with 3 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C=C1C)C(COC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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